molecular formula C23H23NO B075233 Trifenmorph CAS No. 1420-06-0

Trifenmorph

Cat. No. B075233
CAS RN: 1420-06-0
M. Wt: 329.4 g/mol
InChI Key: ZJMLMBICUVVJDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trifenmorph and related compounds involves complex chemical processes. For example, the synthesis of vanadium(III) tris(arylthiolato) complexes demonstrates intricate steps leading to the formation of compounds with specific chemical properties, hinting at the multifaceted synthesis routes that might be involved in Trifenmorph's production as well (Komuro et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of Trifenmorph-related compounds, such as the study of isostructural complexes, provide insights into the structural configurations that might be similar to Trifenmorph. These studies reveal the importance of molecular geometry and electron delocalization in determining the compound's properties and reactivity (Glaser et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving Trifenmorph derivatives, such as the interaction between tris(pentafluorophenyl)boron hydrate and nickel complexes, underscore the reactivity of Trifenmorph's structural analogs. These reactions can lead to the formation of new compounds with distinct properties, illustrating the diverse chemical behavior of Trifenmorph and its derivatives (Kalamarides et al., 2000).

Physical Properties Analysis

The study of Trifenmorph's physical properties is essential for understanding its behavior in various environments. For instance, the analysis of triclosan, a compound with similar applications, in wastewater treatment plants, surface waters, and sediments provides valuable data on the environmental fate and transport of such compounds, which may apply to Trifenmorph as well (Singer et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties of Trifenmorph involves examining its reactivity, stability, and interactions with other substances. The synthesis and characterization of polymers carrying tris(bipyridyl)ruthenium(II) and triphenylamine units offer insights into the complex chemical behavior of compounds that may share functional groups or structural elements with Trifenmorph, highlighting the compound's versatile chemical nature (Peter & Thelakkat, 2003).

Scientific Research Applications

  • Summary of the Application : Trifenmorph has been used in large-scale field trials to control snail populations in irrigation systems . The specific snails targeted, Bulinus truncatus and Biomphalaria pfeifferi, are known intermediate hosts for Schistosomatidae, a family of blood flukes that are major causative agents of schistosomiasis .
  • Methods of Application or Experimental Procedures : The commercial formulation used in the trial was Frescon, an emulsifiable concentrate containing 16.5% trifenmorph . Five dispensers were used to add the product to the water continuously for 7.5 days, treating 28.4 million m³ of water . Additionally, each minor canal was hand-sprayed from the tail to 300m upstream of the last open field outlet pipe .
  • Results or Outcomes : The use of caged snails showed that a concentration as low as 0.015 mg/litre was sufficient to produce 100% mortality in B. truncatus in 7.5 days . This is equivalent to a concentration × time product of 0.12 mg/litre days .

Safety And Hazards

Trifenmorph is classified as dangerous, with hazard statements indicating that it is toxic if swallowed and harmful in contact with skin . Further safety data and precautions can be found in its Safety Data Sheet .

properties

IUPAC Name

4-tritylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMLMBICUVVJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042492
Record name Trifenmorph
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Technical product is light brown solid; [HSDB]
Record name Frescon
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Solubility

In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255
Record name Trifenmorph
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Vapor Pressure

0.00000003 [mmHg]
Record name Frescon
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Impurities

... Tar impurities: 20 g/kg; volatile matter: 100 g/kg.
Record name Trifenmorph
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Product Name

Trifenmorph

Color/Form

Crystals from ethanol, Colorless crystalline solid

CAS RN

1420-06-0
Record name Trifenmorph
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Record name Trifenmorph [ISO:BSI]
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Record name Trifenmorph
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Record name Trifenmorph
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Record name TRIFENMORPH
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Record name Trifenmorph
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C)
Record name Trifenmorph
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Morpholine (0.47 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.), triphenylchloromethane (1.50 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.), and potassium carbonate (0.75 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.) were added to N,N-dimethylformamide (5 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was stirred at room temperature overnight. A saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added to the reaction solution, and mixture was extracted with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (n-hexane (Wako Pure Chemical Industries, Ltd.):ethyl acetate (Wako Pure Chemical Industries, Ltd.)=9:1 as an eluent), to thereby obtain the title compound (0.42 g, 71% yield).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
World Health Organization - Trifenmorph, 1985 - pesquisa.bvsalud.org
Trifenmorph | Data sheet on pesticides ; no. 64VBC/PDS/DS/85.64. Unpublished. | … Trifenmorph … Trifenmorph …
Number of citations: 80 pesquisa.bvsalud.org
J Duncan - Pharmacology & Therapeutics, 1981 - Elsevier
… An improved method for the analysis of trifenmorph in water … The relative susceptibility of two field collections of Bulinus truncatus (Audouin) to trifenmorph … Etude sur les résidus …
Number of citations: 6 www.sciencedirect.com
MA Amin, A Fenwick, JM Osgerby… - Bulletin of the World …, 1976 - ncbi.nlm.nih.gov
A large-scale field trial was carried out during December 1973 to assess the effect of trifenmorph on Bulinus truncatus and Biomphalaria pfeifferi in 379 000 feddans (≈ 159 000 ha) of …
Number of citations: 11 www.ncbi.nlm.nih.gov
AAR Daffalla, J Duncan - Pesticide Science, 1979 - Wiley Online Library
… was gradually replaced by trifenmorph. The regimen of trifenmorph application has since … in order to determine whether any level of trifenmorph-resistance had developed in the snail …
Number of citations: 8 onlinelibrary.wiley.com
KI Beynon, AN Wright - Pesticide science, 1975 - Wiley Online Library
… In particular, trifenmorph is applied to irrigation water at rates of near 0.1 mg/litre and … of analytical procedures for the determination of trifenmorph. Trifenmorph in water was measured in …
Number of citations: 7 onlinelibrary.wiley.com
KI Beynon, MJ Edwards, AN Wright - Pesticide Science, 1970 - Wiley Online Library
A procedure has been developed for the analysis of crops and soils for residues of trifenmorph (N‐trityl‐morpholine) molluscicide and its breakdown product triphenylcarbinol (TPC). …
Number of citations: 3 onlinelibrary.wiley.com
B Gilbert, C Castleton, MS Bulhões - Bulletin of the World Health …, 1973 - ncbi.nlm.nih.gov
Trifenmorph granules provided 100% control of Biomphalaria glabrata and B. tenagophila when applied at 2 kg of active ingredient per hectare, except at one site with a pH of 5.6 …
Number of citations: 5 www.ncbi.nlm.nih.gov
KI Beynon, P Bosio, AN Wright - Bulletin of the World Health …, 1972 - ncbi.nlm.nih.gov
… -trifenmorph indicated that bean plants did not take up detectable residues when the soil in whichthey were grown was irrigated with water containing trifenmorph in … with trifenmorph. …
Number of citations: 12 www.ncbi.nlm.nih.gov
BM Wangia - 1989 - erepository.uonbi.ac.ke
Oreochromis niger fry were exposed to various concentrations of DOT, Carbofuran, Trifenmorph and Niclosamide to determine the toxicity of these chemicals to the fish. The …
Number of citations: 2 erepository.uonbi.ac.ke
F Barbieri, A Ferioli - Toxicology, 1994 - Elsevier
… Trifenmorph increases neuronal intracellular chloride levels most probably through … (trifenmorph) toxic; dodemorph and fenpropimorph are classified as compounds unlikely to present …
Number of citations: 10 www.sciencedirect.com

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